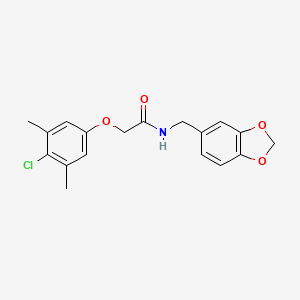

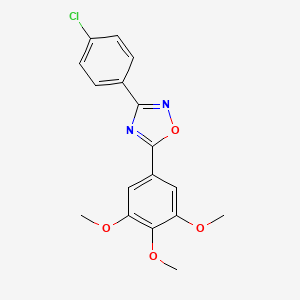

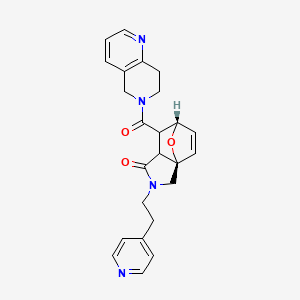

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-(4-methoxyphenyl)-4-phenyl-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as MPTQ, is a chemical compound that has been studied for its potential biological and pharmacological properties. MPTQ belongs to the family of quinolinediones, which are known to possess a range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Applications De Recherche Scientifique

Dimerization Reactions

Quinolinediones, such as the one , have been studied for their dimerization reactions. Base catalyzed dimerization of related compounds can yield products like tetrahydroxanthen and dihydro-oxepin derivatives, which have various scientific applications (Jurd, Roitman, & Wong, 1979).

Cyclization in Thiazolo‐Quinazoline Systems

Another application is in the cyclization of Thiazolo-Quinazoline systems. The structure of these compounds has been established using NMR, DFT, and X-ray diffraction, showcasing their potential in advanced material science and chemical synthesis (Gupta & Chaudhary, 2015).

Electrochemical Behavior Studies

Electrochemical studies of α-methoxy quinones, similar to the compound , have been performed to understand their behavior in different acidic levels in solvents like acetonitrile. This research can be crucial in electrochemistry and material science (Bautista-Martínez, González, & Aguilar-martínez, 2004).

Antimicrobial Studies

Some derivatives of this compound have been synthesized and screened for antimicrobial activity, indicating potential applications in pharmaceuticals and healthcare (Gupta & Chaudhary, 2012).

Photophysical Properties Study

The photophysical behaviors of similar compounds have been studied using UV–vis and fluorescence spectroscopy, indicating applications in photonics and molecular imaging (Padalkar & Sekar, 2014).

Corrosion Inhibition

Novel quinoline derivatives, including those structurally related to the compound , have been studied as corrosion inhibitors for metals in acidic mediums, suggesting applications in material protection and engineering (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017).

Anticonvulsant Agents

Some derivatives of the compound have been synthesized and evaluated for their anticonvulsant activity, showcasing potential applications in neurology and pharmacology (Ahmed, Dubey, Nadeem, Shrivastava, & Sharma, 2016).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for your compound is not available, similar compounds are often classified based on their potential hazards. For example, 3-Hydroxy-4-methoxyphenylacetic acid is classified as Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3, indicating potential hazards if ingested, in contact with skin, or if dust is inhaled .

Propriétés

IUPAC Name |

7-(4-methoxyphenyl)-4-phenyl-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO3/c1-26-17-9-7-14(8-10-17)16-11-19-22(20(24)12-16)18(13-21(25)23-19)15-5-3-2-4-6-15/h2-10,16,18H,11-13H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLYLYNABJIPKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=CC=C4)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl {[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}acetate](/img/structure/B5543560.png)

![2-ethyl-8-[3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5543584.png)

![4-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5543591.png)

![methyl N-{[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]carbonyl}glycinate](/img/structure/B5543609.png)

![N-(4-{[(3-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5543617.png)

![2-[3-oxo-3-(3-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)propyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5543629.png)